3-Benzyl-9-(2-piperidinoethyl)-3,9-diazabicyclo(3.3.1)nonane dihydrochloride 3-Benzyl-9-(2-piperidinoethyl)-3,9-diazabicyclo(3.3.1)nonane dihydrochloride
Brand Name: Vulcanchem
CAS No.: 23462-13-7
VCID: VC18425285
InChI: InChI=1S/C21H33N3.2ClH/c1-3-8-19(9-4-1)16-23-17-20-10-7-11-21(18-23)24(20)15-14-22-12-5-2-6-13-22;;/h1,3-4,8-9,20-21H,2,5-7,10-18H2;2*1H
SMILES:
Molecular Formula: C21H35Cl2N3
Molecular Weight: 400.4 g/mol

3-Benzyl-9-(2-piperidinoethyl)-3,9-diazabicyclo(3.3.1)nonane dihydrochloride

CAS No.: 23462-13-7

Cat. No.: VC18425285

Molecular Formula: C21H35Cl2N3

Molecular Weight: 400.4 g/mol

* For research use only. Not for human or veterinary use.

3-Benzyl-9-(2-piperidinoethyl)-3,9-diazabicyclo(3.3.1)nonane dihydrochloride - 23462-13-7

Specification

CAS No. 23462-13-7
Molecular Formula C21H35Cl2N3
Molecular Weight 400.4 g/mol
IUPAC Name 3-benzyl-9-(2-piperidin-1-ium-1-ylethyl)-9-aza-3-azoniabicyclo[3.3.1]nonane;dichloride
Standard InChI InChI=1S/C21H33N3.2ClH/c1-3-8-19(9-4-1)16-23-17-20-10-7-11-21(18-23)24(20)15-14-22-12-5-2-6-13-22;;/h1,3-4,8-9,20-21H,2,5-7,10-18H2;2*1H
Standard InChI Key ZMZXIXVCGWFFFN-UHFFFAOYSA-N
Canonical SMILES C1CC[NH+](CC1)CCN2C3CCCC2C[NH+](C3)CC4=CC=CC=C4.[Cl-].[Cl-]

Introduction

Molecular Structure and Chemical Properties

Core Architecture and Stereochemistry

The compound’s backbone consists of a diazabicyclo[3.3.1]nonane system, a bridged bicyclic structure containing two nitrogen atoms at positions 3 and 9. The benzyl group at position 3 and the 2-piperidinoethyl substituent at position 9 introduce steric and electronic heterogeneity, influencing both reactivity and biological activity. The bicyclic framework imposes conformational constraints, while the chiral centers at key positions (e.g., bridgehead carbons) confer stereochemical specificity, which is critical for receptor binding.

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC₂₁H₃₅Cl₂N₃
Molecular Weight400.4 g/mol
IUPAC Name3-benzyl-9-(2-piperidin-1-ium-1-ylethyl)-9-aza-3-azoniabicyclo[3.3.1]nonane dichloride
SMILESC1CCNH+CCN2C3CCCC2CNH+CC4=CC=CC=C4.[Cl-].[Cl-]
InChIKeyZMZXIXVCGWFFFN-UHFFFAOYSA-N

Physicochemical Characteristics

The dihydrochloride salt form enhances water solubility, a property critical for in vitro and in vivo studies. Predictive data from collision cross-section (CCS) analyses suggest distinct gas-phase behaviors for different adducts, which are relevant for mass spectrometry-based characterization . For instance, the [M+H]+ ion exhibits a CCS of 172.8 Ų, while the [M+Na]+ adduct shows a higher CCS of 184.4 Ų, reflecting differences in ion mobility .

Synthesis and Chemical Reactivity

Synthetic Pathways

Synthesis typically involves multi-step organic reactions, starting with the construction of the bicyclo[3.3.1]nonane core. Key steps include:

  • Ring-forming reactions: Cyclization strategies such as Dieckmann condensation or Mannich reactions may assemble the bicyclic framework.

  • Functionalization: Introduction of the benzyl group via alkylation or reductive amination, followed by piperidinoethyl substitution using nucleophilic displacement or coupling reactions.

  • Salt formation: Treatment with hydrochloric acid yields the dihydrochloride salt, improving stability and solubility.

Reactivity and Derivative Development

The secondary amines in the bicyclic system participate in alkylation, acylation, and Schiff base formation, enabling the synthesis of analogs with modified pharmacokinetic properties. For example, replacing the piperidinoethyl group with a diethylaminoethyl moiety (as in CID 31972) alters receptor affinity and metabolic stability .

Mechanism of Action and Pharmacological Profile

Stereochemical Influence on Bioactivity

The stereochemistry at the bridgehead carbons dictates binding affinity. Molecular modeling studies propose that the (R,R)-configuration optimizes interactions with receptor pockets, whereas the (S,S)-form exhibits reduced activity. This enantioselectivity underscores the importance of asymmetric synthesis in optimizing therapeutic efficacy.

Analytical Characterization

Spectroscopic and Chromatographic Profiling

  • Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion [M+H]+ at m/z 400.4, with fragmentation patterns revealing loss of HCl and piperidine moieties .

  • NMR Spectroscopy: ¹H NMR spectra display distinct signals for the benzyl aromatic protons (δ 7.2–7.4 ppm) and the piperidine methylene groups (δ 2.5–3.1 ppm).

Table 2: Predicted Collision Cross-Section (CCS) Values

Adductm/zCCS (Ų)
[M+H]+288.243172.8
[M+Na]+310.225184.4
[M+NH4]+305.270181.9

Challenges and Future Directions

Current limitations include:

  • Synthetic Complexity: Multi-step synthesis complicates large-scale production.

  • Pharmacokinetic Gaps: Oral bioavailability and blood-brain barrier penetration remain uncharacterized.

  • Target Ambiguity: The lack of receptor-specific binding assays hinders mechanistic clarity.

Future research should prioritize:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents to enhance potency and selectivity.

  • In Vivo Toxicology: Assessing long-term safety profiles in mammalian models.

  • Comparative Clinical Trials: Benchmarking against established neuromodulatory agents.

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